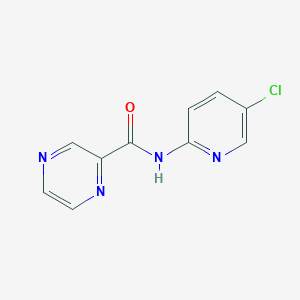

N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

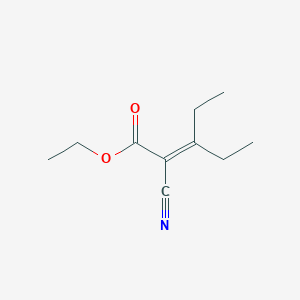

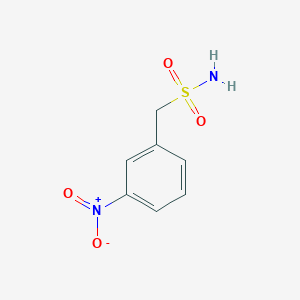

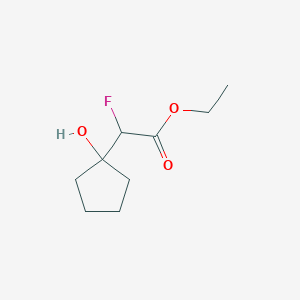

The molecular structure of “N-(5-Chloropyridin-2-yl)pyrazine-2-carboxamide” includes a pyrrole ring and a pyrazine ring . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .

Chemical Reactions Analysis

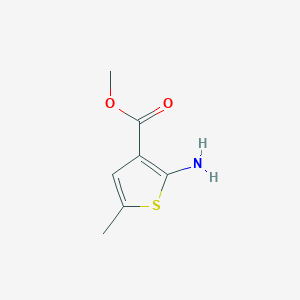

Compounds structurally related to “N-(5-Chloropyridin-2-yl)pyrazine-2-carboxamide” have been synthesized and evaluated for their antimicrobial and antifungal activities. The reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide .

Physical And Chemical Properties Analysis

“N-(5-Chloropyridin-2-yl)pyrazine-2-carboxamide” is a white or off-white crystalline solid with a melting point of 197-198°C and a boiling point of 293-295°C. It is soluble in water, ethanol, and other polar solvents.

Applications De Recherche Scientifique

Heterocyclic N-oxide Derivatives in Synthesis and Drug Development

The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyrazine derivatives, are widely recognized for their versatility as synthetic intermediates and their significance in biology. These compounds play crucial roles in organic synthesis, catalysis, and drug development, displaying functionalities in metal complexes formation, catalysts design, and medicinal applications. Their applications span across various domains, including anticancer, antibacterial, and anti-inflammatory activities. This diversity highlights the potential of N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide in similar applications, contributing to advancements in chemistry and medicine (Dongli Li et al., 2019).

Pyrazine Derivatives in Antitubercular Activity

Pyrazine derivatives have been evaluated for their antitubercular activity, showcasing effectiveness against various strains of Mycobacterium tuberculosis. Modifications of the pyrazine structure have led to compounds with significant activity against both drug-sensitive and drug-resistant strains, underscoring the therapeutic potential of pyrazine derivatives in treating tuberculosis. This illustrates the specific relevance of N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide in developing new antitubercular agents (M. Asif, 2014).

Pyrazine Heterocycles in Medicinal Chemistry

Pyrazine heterocycles, including N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide, have a significant place in medicinal chemistry due to their wide range of biological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral effects, among others. The pyrazole moiety, in particular, is a pharmacophore in many biologically active compounds, emphasizing the medicinal importance of pyrazine derivatives in drug discovery and therapeutic applications (A. M. Dar & Shamsuzzaman, 2015).

Pyrazine and Phenazine Derivatives in Drug Discovery

The exploration of pyrazine and phenazine derivatives in drug discovery has revealed their potential in treating various diseases. These compounds have shown a range of biological activities that are relevant to therapeutic applications. This review highlights the therapeutic value of pyrazine and phenazine agents, including several clinically used drugs, and discusses the innovative approaches in total synthesis, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs that have utilized these heterocycles (R. Huigens et al., 2022).

Orientations Futures

The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propriétés

IUPAC Name |

N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4O/c11-7-1-2-9(14-5-7)15-10(16)8-6-12-3-4-13-8/h1-6H,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIYLVGOFCOWPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)

![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)

![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)